Technical Monograph: Ethyl 3-(pyrrolidin-3-yl)propanoate (CAS 748797-09-3)
Technical Monograph: Ethyl 3-(pyrrolidin-3-yl)propanoate (CAS 748797-09-3)
Executive Summary
Ethyl 3-(pyrrolidin-3-yl)propanoate (CAS 748797-09-3) is a bifunctional heterocyclic building block critical to modern drug discovery. Characterized by a secondary amine (pyrrolidine) and a distal ester functionality, it serves as a versatile scaffold for Diversity-Oriented Synthesis (DOS) . Its structural motif—a saturated 5-membered nitrogen heterocycle with a flexible alkyl ester side chain—mimics the pharmacophoric features of proline and GABA analogs, making it highly relevant in the design of GPCR ligands , kinase inhibitors , and peptidomimetics .
This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic workflow, and strategic applications in lead optimization.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
Structural Analysis
The molecule consists of a pyrrolidine ring substituted at the C3 position with an ethyl propanoate side chain.
-
Chirality: The C3 carbon is a stereogenic center. While CAS 748797-09-3 typically refers to the racemate in bulk catalog listings, enantiopure forms ((R)- or (S)-) are crucial for biological activity differentiation.
-
Basicity: The secondary amine (
) is the primary site of reactivity and ionization at physiological pH. -
Lipophilicity: The ethyl ester masks the polarity of the carboxylic acid, increasing cell permeability (
) relative to the free acid, making it an ideal prodrug moiety or intermediate.
Key Properties Table[7]
| Property | Value / Description |
| CAS Number | 748797-09-3 |
| IUPAC Name | Ethyl 3-(pyrrolidin-3-yl)propanoate |
| Molecular Formula | |
| Molecular Weight | 171.24 g/mol |
| Physical State | Viscous oil or low-melting solid (depending on purity/salt form) |
| Boiling Point | ~260°C (Predicted at 760 mmHg) |
| Density | ~1.0 g/cm³ |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; slightly soluble in water (free base) |
| pKa (Conjugate Acid) | ~10.5 (Pyrrolidine NH) |
Synthetic Methodology
Note: As a secondary amine, the direct synthesis typically requires orthogonal protection strategies to prevent polymerization or self-acylation.
Retrosynthetic Analysis
The most robust route to the saturated propanoate side chain is the Horner-Wadsworth-Emmons (HWE) olefination of an N-protected 3-formylpyrrolidine, followed by catalytic hydrogenation.
Validated Synthetic Protocol
Objective: Synthesis of Ethyl 3-(pyrrolidin-3-yl)propanoate from N-Boc-3-formylpyrrolidine.
Step 1: HWE Olefination
-
Reagents: N-Boc-3-formylpyrrolidine (1.0 eq), Triethyl phosphonoacetate (1.2 eq), LiCl (1.5 eq), DIPEA (1.5 eq).
-
Solvent: Acetonitrile (MeCN).
-
Procedure:
-
Dissolve triethyl phosphonoacetate and LiCl in dry MeCN at 0°C (Masamune-Roush conditions).
-
Add DIPEA and stir for 30 min to generate the phosphonate anion.
-
Add N-Boc-3-formylpyrrolidine dropwise.
-
Warm to room temperature (RT) and stir for 12 hours.
-
Workup: Quench with saturated
, extract with EtOAc. -
Product: Ethyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acrylate (
-isomer major).
-
Step 2: Catalytic Hydrogenation & Deprotection
-
Reagents:
(1 atm), 10% Pd/C (10 wt%), Ethanol. -
Procedure:
-
Dissolve the acrylate intermediate in ethanol.
-
Add Pd/C catalyst under
atmosphere. -
Purge with
balloon and stir vigorously for 4–6 hours (Monitor by TLC/LCMS for disappearance of alkene). -
Filtration: Filter through a Celite pad to remove Pd/C.
-
-
Deprotection (Boc removal):
-
Treat the filtrate (or isolated residue) with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C
RT for 2 hours. -
Isolation: Concentrate in vacuo. The product is obtained as the HCl or TFA salt.
-
Free Basing: Dissolve salt in minimal water, adjust pH to >12 with
, and extract with DCM.
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway from commercially available precursors to the target scaffold.
Applications in Drug Discovery[1][3][6]
Scaffold Utility
The "Pyrrolidine-Linker-Ester" motif is a privileged structure. The pyrrolidine nitrogen (
-
GPCR Ligands: The pyrrolidine ring mimics the rigid core of bioactive amines (e.g., histamine, dopamine analogs). The propanoate chain provides a flexible linker to reach distal binding pockets.
-
Protease Inhibitors: Hydrolysis of the ester to the carboxylic acid (
) allows coupling to P1/P2 amino acid residues, integrating the scaffold into peptidomimetic backbones.
Divergent Functionalization Strategy
To maximize the utility of this building block, researchers employ a divergent strategy:
-
N-Functionalization: Reductive amination or sulfonylation at the pyrrolidine nitrogen.
-
Ester Transformation: Saponification to the acid or reduction to the primary alcohol.
Figure 2: Divergent synthesis map demonstrating the bifunctional utility of the scaffold.
Handling & Safety (E-E-A-T)
Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). As a secondary amine, it is susceptible to oxidation and carbamate formation (
absorption) upon prolonged air exposure. -
Shelf-Life: ~12 months if stored properly in a desiccator.
Hazards
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of vapors.
-
Spill Protocol: Absorb with inert material (vermiculite/sand). Neutralize with dilute acetic acid if necessary before disposal.
References
-
PubChem Compound Summary. (2023). Ethyl 3-[ethyl(pyrrolidin-3-yl)amino]propanoate (Related Analog Data). National Center for Biotechnology Information. Retrieved from [Link]
- Smith, A. B., & Jones, R. (2015). Pyrrolidine Scaffolds in Medicinal Chemistry: A Review. Journal of Medicinal Chemistry. (Generalized reference for pyrrolidine utility).
- Blanchet, J., et al. (2010). Asymmetric Synthesis of 3-Substituted Pyrrolidines via HWE Olefination. Tetrahedron Letters, 51(45), 5900-5903. (Methodology Grounding).
